molecular formula C14H11NO4 B038833 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid CAS No. 116060-92-5

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid

Cat. No.: B038833
CAS No.: 116060-92-5
M. Wt: 257.24 g/mol
InChI Key: AYPXSNXRKBOINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This multifunctional heterocyclic compound features a pyridine core substituted with a carboxylic acid group and a 4-methoxybenzoyl moiety, creating a versatile scaffold for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key intermediate in the development of potential enzyme inhibitors and receptor ligands. The carboxylic acid functionality allows for facile derivatization into amides, esters, and other conjugates, while the aromatic ketone and methoxy groups contribute to specific electronic and steric properties that are crucial for target binding. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in optimizing the pharmacophore of lead compounds targeting inflammatory pathways, kinase enzymes, and central nervous system (CNS) targets. Its rigid, planar structure is advantageous for probing specific binding pockets within biological macromolecules, making it a critical tool for advancing drug discovery programs in oncology, neurology, and metabolic diseases.

Properties

IUPAC Name

3-(4-methoxybenzoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-10-6-4-9(5-7-10)13(16)11-3-2-8-15-12(11)14(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPXSNXRKBOINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314136
Record name 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116060-92-5
Record name 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master Guide: 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid (CAS 116060-92-5) is a critical heterocyclic building block used primarily in the synthesis of imidazolinone herbicides and fused-ring pharmaceutical scaffolds . As a substituted pyridine, it possesses a unique electronic profile due to the ortho-positioning of the carboxylic acid and the para-methoxybenzoyl moiety. This structural arrangement makes it a "privileged scaffold" for developing bioactive molecules that require hydrogen-bond donor/acceptor motifs in a rigid conformation.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via regioselective Friedel-Crafts acylation, its physicochemical properties, and its application in high-value chemical manufacturing.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification
ParameterDetail
CAS Number 116060-92-5
IUPAC Name This compound
Synonyms 3-(p-Anisoyl)picolinic acid; 3-(4-Methoxybenzoyl)-2-picolinic acid
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES COc1ccc(cc1)C(=O)c2cccnc2C(=O)O
Physical Properties
PropertyValueSource/Validation
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Melting Point 160–161 °CExperimental (Lit.)
Solubility Soluble in DMSO, MeOH, dilute alkali; Poor in waterPolarity Analysis
pKa (Calc.) ~2.82 (Carboxylic acid), ~3.5 (Pyridine N)Predicted
LogP ~1.8Predicted

Part 3: Synthesis & Manufacturing Protocol

Core Synthesis Route: Friedel-Crafts Acylation

The industrial standard for synthesizing CAS 116060-92-5 involves the reaction of pyridine-2,3-dicarboxylic anhydride (quinolinic anhydride) with anisole (methoxybenzene) in the presence of a Lewis acid catalyst (Aluminum Chloride).

The Regioselectivity Challenge

The reaction of quinolinic anhydride with aromatics can theoretically yield two isomers:

  • 3-Aroyl-2-carboxylic acid (Target: CAS 116060-92-5)

  • 2-Aroyl-3-carboxylic acid (Undesired isomer)

Expert Insight: Under standard Friedel-Crafts conditions (AlCl₃ in chlorinated solvent or neat anisole), the reaction is highly regioselective for the 3-aroyl isomer . This is governed by the electronic environment of the anhydride. The carbonyl at position 2 is adjacent to the electron-withdrawing pyridine nitrogen, making it more electrophilic; however, the complexation of AlCl₃ with the nitrogen lone pair sterically hinders attack at C2, directing the nucleophile (anisole) to the C3 carbonyl . This opens the ring to form the ketone at C3 and the free acid at C2.

Step-by-Step Protocol

Reagents:

  • Quinolinic Anhydride (1.0 eq)

  • Anisole (Excess, acts as solvent/reactant or 1.1 eq in DCM)

  • Aluminum Chloride (AlCl₃, 2.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Activation: Suspend AlCl₃ (2.5 eq) in dry DCM under an inert atmosphere (N₂).

  • Addition: Add Quinolinic Anhydride (1.0 eq) portion-wise to the suspension. Stir for 15 minutes to allow Lewis acid complexation.

  • Reaction: Add Anisole (1.1 eq) dropwise, maintaining the temperature between 0–5 °C to prevent side reactions.

  • Reflux: Allow the mixture to warm to room temperature, then reflux (40 °C) for 4–6 hours. Evolution of HCl gas will be observed.

  • Quench: Cool the mixture to 0 °C. Slowly pour the reaction mass into ice-cold dilute HCl (1M). Caution: Highly exothermic.

  • Isolation: The product often precipitates as a solid from the acidic aqueous phase. Filter the solid.[1][2][3][4] If it remains in the organic phase, extract with dilute NaOH (forming the water-soluble carboxylate), separate the organic layer (removes unreacted anisole), and re-acidify the aqueous layer to pH 2–3 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Synthesis Pathway Diagram

Synthesis Anhydride Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride) Complex AlCl3 Complex (Steric hindrance at C2) Anhydride->Complex + AlCl3 Anisole Anisole (Methoxybenzene) Intermediate Acylium Ion Intermediate Anisole->Intermediate Nucleophilic Attack (at C3 Carbonyl) Complex->Intermediate Ring Opening Product 3-(4-Methoxybenzoyl) pyridine-2-carboxylic acid (CAS 116060-92-5) Intermediate->Product Major Pathway (Regioselective) Isomer 2-(4-Methoxybenzoyl) pyridine-3-carboxylic acid (Minor/Trace) Intermediate->Isomer Minor Pathway

Caption: Regioselective synthesis via Friedel-Crafts acylation. Steric direction by AlCl3 favors the 3-aroyl product.

Part 4: Applications in Drug & Agrochemical Discovery

Agrochemical Precursor (Imidazolinones)

This molecule is a direct structural analog to the precursors used for Imidazolinone herbicides (e.g., Imazapyr, Imazamox). These herbicides function by inhibiting acetohydroxyacid synthase (AHAS).

  • Mechanism: The carboxylic acid at C2 and the ketone at C3 can be cyclized with 2-amino-2,3-dimethylbutyramide to form the imidazolinone ring.

  • Significance: The 4-methoxy group on the benzoyl ring modulates lipophilicity and metabolic stability in plant systems.

Pharmaceutical Scaffold

In medicinal chemistry, the 3-aroyl-2-picolinic acid motif serves as a precursor for:

  • Fused Ring Systems: Cyclization of the ketone with the adjacent carboxylic acid (often via hydrazine or amines) yields pyridopyridazines or aza-anthraquinones , which are explored as anti-neoplastic agents.

  • Kinase Inhibitors: The pyridine nitrogen and the benzoyl oxygen provide a bidentate chelation site, relevant for designing inhibitors that bind to the ATP-binding pocket of kinases.

Part 5: Analytical Characterization

To validate the identity of CAS 116060-92-5, the following analytical profile should be observed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
13.0 - 13.5 Broad Singlet1H-COOH (Carboxylic Acid)
8.75 Doublet of Doublets1HPyridine C6-H (Alpha to N)
8.10 Doublet of Doublets1HPyridine C4-H
7.75 Multiplet1HPyridine C5-H
7.65 Doublet (J~8.8Hz)2HBenzoyl C2'/C6' (Ortho to C=O)
7.05 Doublet (J~8.8Hz)2HBenzoyl C3'/C5' (Ortho to OMe)
3.85 Singlet3H-OCH₃ (Methoxy)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ or ESI-

  • Molecular Ion: [M+H]⁺ = 258.25 m/z; [M-H]⁻ = 256.23 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common for picolinic acids.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • ChemicalBook. (2025). This compound Product Properties and Safety. Retrieved from

  • PubChem. (2025). Compound Summary for CAS 116060-92-5. National Library of Medicine. Retrieved from

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridinecarboxylic Acid Derivatives. Retrieved from

Sources

3-(4-Methoxybenzoyl)pyridine-2-carboxylic Acid: Technical Guide & Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid , a critical heterocyclic building block used in the synthesis of bioactive fused-ring systems.

Compound Identity & Chemical Profile

This compound is a substituted pyridine derivative characterized by a carboxylic acid at the C2 position and a para-methoxybenzoyl moiety at the C3 position. It serves as a strategic intermediate in medicinal chemistry, particularly for accessing pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyridazinones , scaffolds frequently associated with anti-inflammatory and kinase-inhibitory activity.

Property Data
IUPAC Name This compound
Common Synonyms 3-(4-Methoxybenzoyl)picolinic acid; 2-Pyridinecarboxylic acid, 3-(4-methoxybenzoyl)-
CAS Number 116060-92-5
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Melting Point 160–161 °C (Benzene recrystallization)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, warm ethanol; sparingly soluble in water
pKa (Predicted) ~2.82 (Carboxylic acid)

Synthesis & Reaction Mechanism[2]

The industrial and laboratory-scale synthesis of this compound relies on a Friedel-Crafts Acylation strategy using 2,3-pyridinedicarboxylic anhydride (quinolinic anhydride) and anisole (methoxybenzene).

Mechanistic Pathway

The reaction is regioselective. The nucleophilic attack by the electron-rich anisole ring occurs preferentially at the C3 carbonyl of the anhydride. This selectivity is governed by electronic factors (the C2 carbonyl is adjacent to the electron-withdrawing ring nitrogen, making it less electrophilic or sterically hindered compared to C3 in certain transition states, though literature often cites steric relief at the C2 position as a driver for C3 attack in fused systems).

Experimental Protocol

Reagents:

  • 2,3-Pyridinedicarboxylic anhydride (1.0 eq)

  • Anisole (Excess or 1.1 eq with solvent)

  • Aluminum Chloride (AlCl₃) or Lewis Acid Catalyst (2.5 - 3.0 eq)

  • Solvent: Nitrobenzene or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, suspend 2,3-pyridinedicarboxylic anhydride (14.9 g, 100 mmol) in anhydrous DCM (150 mL).

  • Activation: Cool the mixture to 0°C. Slowly add AlCl₃ (33.3 g, 250 mmol) portion-wise over 20 minutes. The mixture may turn yellow/orange.

  • Acylation: Add anisole (11.9 g, 110 mmol) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.

  • Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl (200 mL, 1M) to decompose the aluminum complex.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 100 mL). The product may precipitate directly from the aqueous acid phase; if so, filter the solid.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from benzene or ethanol/water to yield the target acid.

Yield Expectation: 65–75% Key Quality Attribute: Absence of the regioisomer (2-(4-methoxybenzoyl)nicotinic acid).

Structural Visualization & Divergent Synthesis

The following diagram illustrates the synthesis of the core scaffold and its divergence into two distinct bioactive heterocyclic systems: Pyrazolo[3,4-b]pyridines (via hydrazine cyclization) and Pyrido[2,3-d]pyridazinones .

SynthesisPath Anhydride 2,3-Pyridinedicarboxylic Anhydride Target 3-(4-Methoxybenzoyl) pyridine-2-carboxylic acid (CAS 116060-92-5) Anhydride->Target AlCl3, Friedel-Crafts Anisole Anisole (Methoxybenzene) Anisole->Target Pyrazolo 1H-Pyrazolo[3,4-b]pyridine Derivatives (Kinase Inhibitor Scaffold) Target->Pyrazolo Hydrazine (N2H4), Cyclization Phthalazinone Pyrido[2,3-d]pyridazin-1(2H)-one Derivatives (Anti-inflammatory Scaffold) Target->Phthalazinone Hydrazine, Acidic Cond.

Figure 1: Synthetic pathway from anhydride precursor to the target keto-acid and subsequent cyclization to fused bio-isosteres.

Spectroscopic Characterization (Data Table)

To validate the structure, the following spectroscopic signatures are diagnostic.

Technique Diagnostic Signal Assignment
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H)Methoxy group (-OCH₃)
δ 7.05 (d, J=8.8 Hz, 2H)Aromatic protons (ortho to OMe)
δ 7.75 (d, J=8.8 Hz, 2H)Aromatic protons (meta to OMe)
δ 7.80 (dd, 1H)Pyridine H-5
δ 8.15 (dd, 1H)Pyridine H-4
δ 8.80 (dd, 1H)Pyridine H-6 (Deshielded by N)
δ 13.0 (br s, 1H)Carboxylic Acid (-COOH)
IR (KBr) 1715 cm⁻¹Carboxylic C=O stretch
1665 cm⁻¹Diaryl Ketone C=O stretch
2500–3000 cm⁻¹O-H stretch (broad, acid)
MS (ESI) m/z 258.1 [M+H]⁺Protonated molecular ion

Applications in Drug Discovery[4]

Precursor for Fused Heterocycles

The primary utility of CAS 116060-92-5 is as a regiospecific scaffold .

  • Pyrazolo[3,4-b]pyridines: Reaction with hydrazines yields this core, which is isosteric with indoles and azaindoles, common pharmacophores in kinase inhibitors (e.g., CDK, GSK-3β inhibitors).

  • Pyrido[2,3-d]pyridazinones: These derivatives are investigated for PDE4 inhibition and COX-2 inhibition , offering anti-inflammatory profiles similar to NSAIDs but with potentially altered selectivity.

Relation to Pharmaceutical Agents

While often cited in the context of "Apixaban intermediates" due to structural similarity (both contain methoxyphenyl and pyrazolo-pyridine motifs), this specific isomer (2,3-fused precursor) is distinct from the Apixaban core (3,4-fused). It is more accurately classified as a privileged structure for designing libraries of:

  • p38 MAP Kinase Inhibitors

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs) (analogous to Ketoprofen/Pranoprofen structures).

Safety & Handling (SDS Summary)

Hazard Class Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Protocol: Handle in a fume hood with nitrile gloves and safety goggles. Avoid dust formation. In case of contact, flush with water for 15 minutes. Store in a cool, dry place away from strong oxidizing agents.

References

  • ChemicalBook. (2023).[1] this compound Product Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine. Retrieved from

  • Fluorochem. (2024). Product Specification: 3-(4-Methoxybenzoyl)picolinic acid.[4] Retrieved from

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. EP0259687. Retrieved from

  • National Institutes of Health (NIH). (2025). Pyridine carboxylic acid isomers in drug discovery. PubMed Central. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Isolation of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid by recrystallization. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust methodology to achieve high purity of this key heterocyclic compound. The document elucidates the scientific principles behind solvent selection, management of potential impurities, and troubleshooting common recrystallization challenges. A step-by-step experimental protocol is provided, supported by a logical workflow diagram and a discussion of the critical parameters that ensure a successful and reproducible purification process.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and cost-effective technique for the purification of solid organic compounds. The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound with both a carboxylic acid and a ketone functional group, its purification is paramount for subsequent applications in medicinal chemistry and materials science. This guide offers an in-depth protocol, moving beyond a simple set of instructions to explain the causality behind each experimental choice, thereby empowering the researcher to adapt and troubleshoot the procedure as needed.

The selection of an appropriate recrystallization solvent is the most critical step and is dictated by the solubility profile of the target compound. An ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at a reduced temperature. This differential solubility allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the controlled precipitation of the pure compound as the solution cools, leaving the impurities dissolved in the mother liquor.

Understanding the Compound and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the likely contaminants from its synthesis.

2.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₄-
Molecular Weight257.24 g/mol -
Melting Point160-161 °C[1]
AppearanceSolid-

2.2. Synthesis and Anticipated Impurities

The most common synthetic route to this compound is the Friedel-Crafts acylation of anisole with 2,3-pyridinedicarboxylic anhydride. This reaction provides insight into the potential impurities that may be present in the crude product.

  • Unreacted Starting Materials:

    • 2,3-Pyridinedicarboxylic anhydride: A solid with a melting point of 137-139 °C and is soluble in water.[2][3]

    • Anisole: A liquid with a boiling point of approximately 154 °C and is immiscible with water but soluble in many organic solvents.[4][5]

  • Isomeric Byproducts:

    • 2-(4-Methoxybenzoyl)pyridine-3-carboxylic acid: The primary isomer is expected, but trace amounts of ortho and meta-acylated products may form. These isomers are likely to have similar polarities and may be challenging to remove.

  • Degradation Products:

    • Hydrolysis of the anhydride starting material could lead to 2,3-pyridinedicarboxylic acid.

The recrystallization process is designed to selectively crystallize the desired para-substituted product while leaving the more soluble or less abundant impurities in the solvent.

Workflow for Recrystallization

The following diagram illustrates the logical flow of the recrystallization process for this compound.

Caption: Recrystallization workflow for this compound.

Experimental Protocol

This protocol is divided into two stages: solvent screening to identify the optimal solvent system, and the full recrystallization procedure.

4.1. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals used. 2,3-Pyridinedicarboxylic anhydride and its corresponding acid are irritants.[6] Anisole is a combustible liquid.[7]

4.2. Materials and Equipment

  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Magnetic stir bars

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and weighing paper

  • Melting point apparatus

4.3. Part 1: Solvent Screening

The goal of this step is to identify a solvent or solvent mixture that meets the criteria for a good recrystallization solvent.

  • Initial Solubility Tests:

    • Place approximately 20-30 mg of the crude product into several small test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, swirling after each addition, up to about 1 mL.

    • Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • Hot Solubility Tests:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a warm water bath or on a hot plate.

    • Observe if the compound dissolves upon heating. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation:

    • Allow the hot solutions to cool slowly to room temperature.

    • If crystals form, place the test tube in an ice bath to maximize crystal formation.

    • A good solvent will yield a significant amount of crystalline solid upon cooling.

4.4. Part 2: Recrystallization Procedure

Based on the solvent screening, select the most suitable solvent or solvent system. The following is a general procedure.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring.

    • Gradually add more hot solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask containing a small amount of the solvent on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Quickly pour the hot solution through the filter paper.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter paper to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Büchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Use a small amount of the ice-cold solvent to rinse the Erlenmeyer flask and transfer any remaining crystals to the funnel.

    • Wash the crystals in the funnel with a small portion of the ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be accelerated by placing the watch glass in a desiccator or a low-temperature oven.

  • Characterization:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (160-161 °C) is an indication of high purity.

    • Calculate the percent recovery.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of a solid) - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again slowly.- Use a lower boiling point solvent or a mixed solvent system.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Washing with too much or warm solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is preheated.- Allow sufficient time for cooling in the ice bath.- Use minimal amounts of ice-cold solvent for washing.
Colored impurities remain in the crystals - The impurity co-crystallizes with the product.- The impurity is not effectively removed by the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Try a different recrystallization solvent.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable method for the purification of this compound. By understanding the principles of solubility, potential impurities, and the critical steps of the procedure, researchers can consistently obtain a high-purity product suitable for demanding downstream applications. The key to success lies in the careful selection of the recrystallization solvent and the controlled cooling of the saturated solution.

References

  • PubChem. Anisole. Available at: [Link]

  • Sciencemadness Wiki. Anisole. Available at: [Link]

  • Georganics. 2,3-Pyridinedicarboxylic anhydride. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The discovery and development of novel therapeutic agents require a systematic and robust in vitro characterization to elucidate their biological activities. 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid, a compound featuring a pyridine-2-carboxylic acid scaffold, belongs to a class of molecules known for a diverse range of biological effects, including enzyme inhibition.[1][2] Given the absence of a predefined biological target for this specific compound, a tiered or hierarchical screening approach is recommended. This strategy begins with broad, phenotype-based cellular assays to identify any effects on cell health and proliferation. Subsequent, more focused biochemical assays can then be developed to investigate potential molecular targets suggested by the initial cellular responses or by structural similarity to known bioactive molecules.

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, detailing protocols for assessing cytotoxicity and anti-proliferative effects, followed by a representative enzyme inhibition assay targeting a plausible enzyme class, the histone demethylases.

Part 1: Phenotypic Screening - Assessing Cellular Impact

The initial step in characterizing a novel compound is to determine its effect on whole cells. This provides a global view of its biological activity and helps to establish a therapeutic window. We will focus on two fundamental and widely used assays: the MTT assay to assess cytotoxicity and the BrdU assay to measure cell proliferation.

Cytotoxicity Profiling using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding adhesion Allow Adhesion (24h) cell_seeding->adhesion treatment Treat Cells (48-72h) adhesion->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_ic50 Plot IC50 Curve calculate_viability->plot_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4
Anti-Proliferative Activity Assessment using the BrdU Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[6][7] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8] Incorporated BrdU can be detected using a specific antibody, allowing for the quantification of proliferating cells.[7]

Protocol: BrdU Cell Proliferation Assay

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and detection substrate)

  • Human cancer cell line

  • Complete culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Fixation and Denaturation: Remove the medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[9]

  • Antibody Incubation: Remove the fixing solution and add 100 µL of the diluted anti-BrdU antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the detection substrate to each well and incubate until color development is sufficient.

  • Stop Reaction: Add 100 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control. Plot the percent proliferation against the log of the compound concentration to determine the IC50 for proliferation inhibition.

Hypothetical Data Presentation:

Concentration (µM)Absorbance (450 nm)% Proliferation
0 (Vehicle)1.50100
11.4294.7
51.1073.3
100.7650.7
250.4026.7
500.2214.7
1000.1510.0

Part 2: Target-Oriented Biochemical Assay - Histone Demethylase Inhibition

Based on the chemical scaffold of this compound, a plausible molecular target class is the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[8] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, and their dysregulation is implicated in diseases such as cancer.[6][8] This section provides a protocol for a generic in vitro histone demethylase inhibition assay.

Experimental Workflow for Histone Demethylase Inhibition Assay

KDM_Inhibition_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis enzyme_prep Prepare KDM Enzyme reaction_setup Combine Enzyme, Substrate, Cofactors, and Compound enzyme_prep->reaction_setup substrate_prep Prepare Histone Peptide Substrate substrate_prep->reaction_setup compound_prep Prepare Compound Dilutions compound_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_detection_reagents Add Detection Antibody and Substrate incubation->add_detection_reagents read_signal Read Signal (e.g., Fluorescence) add_detection_reagents->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition plot_ic50 Plot IC50 Curve calculate_inhibition->plot_ic50

Caption: Workflow for an in vitro histone demethylase inhibition assay.

Protocol: Histone Demethylase (e.g., JMJD2C) Inhibition Assay

This protocol is based on a homogeneous assay format, such as AlphaLISA®, which is suitable for high-throughput screening.[7]

Materials:

  • JMJD2C Homogeneous Assay Kit (containing recombinant JMJD2C enzyme, biotinylated histone H3 peptide substrate, assay buffer, detection antibody, and acceptor beads)

  • This compound

  • Known JMJD2C inhibitor (e.g., IOX1) as a positive control[8]

  • 384-well microplates

  • Alpha-enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Compound dilutions or vehicle (DMSO)

    • JMJD2C enzyme

    • Biotinylated histone peptide substrate

  • Enzymatic Reaction: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 60 minutes) to allow for the demethylation reaction to occur.

  • Detection: Add the detection antibody and acceptor beads mixture to each well. Incubate in the dark at room temperature.

  • Signal Reading: Read the plate on an Alpha-enabled microplate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Hypothetical Data Presentation:

Compound Concentration (µM)AlphaLISA Signal% Inhibition
0 (Vehicle)500000
0.1480004
14000020
52600048
101500070
25800084
50550089

Part 3: Mechanistic Insights - Signaling Pathway Visualization

Inhibition of histone demethylases can have widespread effects on gene expression, impacting various cellular signaling pathways. For instance, KDM4 family members are known to be involved in pathways like Akt-mTOR and Wnt signaling.[8] A diagram illustrating a hypothetical signaling pathway affected by the inhibition of a histone demethylase can provide a conceptual framework for understanding the compound's potential mechanism of action.

Hypothetical Signaling Pathway Affected by KDM Inhibition

Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Response KDM Histone Demethylase (e.g., JMJD2C) Histone Histone Methylation (e.g., H3K9me3) KDM->Histone Demethylates Gene Target Gene (e.g., Tumor Suppressor) Histone->Gene Represses Transcription Proliferation Cell Proliferation Gene->Proliferation Inhibits Apoptosis Apoptosis Gene->Apoptosis Promotes Compound 3-(4-Methoxybenzoyl) pyridine-2-carboxylic acid Compound->KDM Inhibits

Caption: Hypothetical signaling pathway illustrating how inhibition of a histone demethylase can lead to changes in gene expression and cellular responses.

Conclusion

This application note provides a structured and detailed guide for the initial in vitro characterization of this compound. By employing a tiered approach that begins with broad phenotypic screens and progresses to more specific biochemical assays, researchers can efficiently and effectively profile the biological activity of this novel compound. The protocols and data presentation formats herein serve as a robust foundation for further investigation into its therapeutic potential.

References

  • Amsbio. (n.d.). JMJD2C (KDM4C) Homogeneous Assay Kit. Retrieved February 13, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 13, 2026, from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved February 13, 2026, from [Link]

  • Ghafouri-Fard, S., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International Journal of Molecular Sciences, 24(6), 5304. [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • EpigenTek. (n.d.). Histone Demethylase Assay. Retrieved February 13, 2026, from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved February 13, 2026, from [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved February 13, 2026, from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved February 13, 2026, from [Link]

  • Graphviz. (n.d.). Graphviz and dot: Generating Diagrams with Code. Retrieved February 13, 2026, from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved February 13, 2026, from [Link]

  • Dove Medical Press. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1345–1370. [Link]

  • MDPI. (2023). Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. International Journal of Molecular Sciences, 24(13), 10931. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridine Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic procedures. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your reaction outcomes.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of pyridine carboxylic acids, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Low Yield of Pyridine Carboxylic Acid in Oxidation Reactions

Question: I am performing an oxidation of an alkylpyridine (e.g., picoline) to the corresponding pyridine carboxylic acid using a strong oxidant like potassium permanganate (KMnO₄) or nitric acid, but my yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low yields in the oxidation of alkylpyridines are a frequent challenge and can stem from several factors. Understanding the underlying chemistry is key to effective troubleshooting.

Potential Causes & Solutions:

  • Incomplete Reaction: The oxidation of the alkyl side chain is a multi-step process.[1] Insufficient reaction time or temperature can lead to the formation of intermediate oxidation products, such as pyridine aldehydes or alcohols, which may not fully convert to the desired carboxylic acid.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the product.

      • Optimize Reaction Time and Temperature: Gradually increase the reaction time. If the reaction remains incomplete, cautiously increase the temperature in small increments (e.g., 5-10 °C), while carefully monitoring for any signs of decomposition. For nitric acid oxidations, temperatures can range from 180-370°C under pressure.[2][3]

  • Over-oxidation and Ring Degradation: Pyridine rings are susceptible to degradation under harsh oxidative conditions, especially in the presence of strong acids and high temperatures. This can lead to the formation of smaller, undesired byproducts and a significant loss of your target molecule.

    • Troubleshooting Protocol:

      • Control Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. An excess of oxidant can promote ring cleavage. Start with a stoichiometric amount and incrementally increase it if the conversion is low.

      • Temperature Control: Maintain the reaction temperature within the recommended range for the specific procedure. Runaway temperatures are a common cause of over-oxidation.

      • Consider Milder Oxidants: If permissible for your substrate, explore milder oxidizing agents. For instance, some processes utilize air as the oxidant in the presence of a suitable catalyst.[4]

  • Side Reactions: The formation of byproducts can consume starting material and complicate purification. For example, decarboxylation of the product can occur at elevated temperatures.[5][6]

    • Troubleshooting Protocol:

      • pH Control: The pH of the reaction mixture can influence the rate of side reactions. For permanganate oxidations, maintaining alkaline conditions is common.[7]

      • Product Isolation: Promptly work up the reaction upon completion to minimize the exposure of the product to harsh conditions that could promote side reactions.

  • Product Solubility and Isolation Issues: Pyridine carboxylic acids can have varying solubilities in aqueous and organic solvents, which can lead to losses during workup and purification.[8]

    • Troubleshooting Protocol:

      • pH Adjustment for Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of your specific pyridine carboxylic acid to maximize precipitation.[2]

      • Extraction Optimization: If performing a liquid-liquid extraction, test different organic solvents (e.g., ethyl acetate, chloroform) to find the one with the best partition coefficient for your product.[8] Sometimes, continuous extraction is necessary for products with moderate aqueous solubility.

      • Salting Out: Adding a saturated salt solution (e.g., NaCl) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.[8]

Table 1: Key Parameters for Picoline Oxidation to Nicotinic Acid

ParameterPotassium Permanganate (KMnO₄)Nitric Acid (HNO₃)
Temperature Boiling in dilute solution or lower (e.g., 80°C)[7]180-370°C[2][3]
Pressure Atmospheric20-500 atm[2][3]
Solvent Aqueous (typically alkaline)[7]Aqueous
Key Considerations Control of exothermic reaction; removal of MnO₂ byproduct.Requires high-pressure equipment; potential for NOx byproduct formation.[9]
Poor Selectivity in Functionalization Reactions (e.g., Halogenation, Nitration)

Question: I am trying to introduce a functional group onto the pyridine ring of a pyridine carboxylic acid, but I am getting a mixture of isomers. How can I improve the regioselectivity of the reaction?

Answer:

Achieving high regioselectivity in the electrophilic substitution of pyridine rings can be challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The position of the carboxylic acid group further influences the directing effects.

Controlling Factors & Optimization Strategies:

  • Directing Effects of Substituents:

    • The nitrogen atom in the pyridine ring is a strong deactivating group and directs incoming electrophiles primarily to the 3- and 5-positions.

    • A carboxylic acid group is also a deactivating, meta-directing group. The interplay of these two directing effects will determine the final isomeric distribution.

  • Reaction Conditions:

    • Steric Hindrance: Bulky reagents or protecting groups can be used to sterically block certain positions on the ring, thereby favoring substitution at less hindered sites.

    • Reaction Mechanism: Understanding the mechanism of the specific functionalization reaction is crucial. For instance, in some cases, the reaction may proceed through a different intermediate under specific conditions, leading to a different isomeric outcome.

Troubleshooting Workflow for Poor Selectivity:

G start Low Regioselectivity Observed sub1 Analyze Directing Effects of N and COOH start->sub1 sub2 Consider Steric Hindrance sub1->sub2 sub3 Modify Reaction Conditions sub2->sub3 sol1 Use Blocking Groups to Protect Reactive Sites sub2->sol1 sol2 Employ a Bulkier Reagent to Favor Less Hindered Positions sub2->sol2 sub4 Explore Alternative Synthetic Routes sub3->sub4 sol3 Vary Temperature and Solvent to Influence Kinetic vs. Thermodynamic Control sub3->sol3 sol4 Investigate Directed Ortho-Metalation or Halogen-Dance Reactions sub4->sol4

Caption: Decision-making workflow for troubleshooting poor regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of pyridine carboxylic acids.

Q1: What is the best method for purifying pyridine carboxylic acids?

A1: The optimal purification method depends on the specific properties of your compound and the impurities present. Common techniques include:

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material.[10] The choice of solvent is critical and may require some experimentation. Common solvents include water, ethanol, or mixtures thereof.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen allows for selective extraction into aqueous acid or base, leaving neutral impurities in the organic layer.

  • Chromatography: Column chromatography on silica gel or alumina can be used for separating complex mixtures. However, the polarity of pyridine carboxylic acids can sometimes lead to tailing. Using a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve peak shape.

Q2: I am observing decarboxylation of my pyridine carboxylic acid during my reaction. How can I prevent this?

A2: Decarboxylation is a common side reaction for some pyridine carboxylic acids, particularly picolinic acid (pyridine-2-carboxylic acid), especially at elevated temperatures.[5][6][11] To minimize this:

  • Temperature Control: Keep the reaction and workup temperatures as low as practically possible.

  • pH Management: The rate of decarboxylation can be pH-dependent. For picolinic acid, decarboxylation is often faster in neutral or slightly acidic conditions due to the formation of a zwitterionic intermediate.[6] Running the reaction under basic conditions can sometimes suppress this side reaction.

  • Reaction Time: Minimize the overall reaction time to reduce the product's exposure to conditions that promote decarboxylation.

Q3: Can I use metal-catalyzed cross-coupling reactions to synthesize substituted pyridine carboxylic acids?

A3: Yes, metal-catalyzed cross-coupling reactions are powerful tools for this purpose. Common strategies include:

  • Suzuki and Stille Couplings: These can be used to introduce aryl or vinyl groups onto a halopyridine carboxylic acid (or its ester).

  • Ullmann Condensation: This copper-catalyzed reaction is useful for forming C-O, C-N, and C-S bonds.[12][13][14] For instance, reacting a halopyridine carboxylic acid with an alcohol or amine in the presence of a copper catalyst can yield the corresponding ether or amine derivative.[15][16]

  • Carboxylation of Halopyridines: It is also possible to introduce the carboxylic acid group itself via a metal-catalyzed carboxylation of a halopyridine with carbon dioxide (CO₂).[17][18][19]

Q4: What are the key safety precautions to take when working with pyridine derivatives and strong oxidizing agents?

A4: Safety is paramount in the laboratory. When performing these syntheses, always:

  • Work in a well-ventilated fume hood. Pyridine and its derivatives have strong, unpleasant odors and can be toxic.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle strong oxidizing agents with extreme care. Reactions involving reagents like potassium permanganate and nitric acid can be highly exothermic and should be conducted with proper temperature control and an understanding of the potential hazards.

  • Quench reactive reagents safely. Follow established procedures for neutralizing any unreacted starting materials or reactive intermediates before disposal.

Section 3: Key Synthetic Methodologies at a Glance

This section provides a high-level overview of common synthetic routes to pyridine carboxylic acids.

G cluster_0 Starting Materials cluster_1 Reaction Types Alkylpyridines Alkylpyridines (e.g., Picoline) Oxidation Oxidation Alkylpyridines->Oxidation Halopyridines Halopyridines Carboxylation Metal-Catalyzed Carboxylation Halopyridines->Carboxylation PyridineNoxides Pyridine N-Oxides ReissertHenze Reissert-Henze Reaction PyridineNoxides->ReissertHenze Product Pyridine Carboxylic Acid Oxidation->Product Carboxylation->Product ReissertHenze->Product

Caption: Common synthetic pathways to pyridine carboxylic acids.

References

  • Organic Syntheses Procedure.
  • Nicotinic acid - Wikipedia. Available from: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. Available from: [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
  • US3657259A - Process for the production of pyridine carboxylic acids - Google Patents.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - ResearchGate. Available from: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available from: [Link]

  • Hammick reaction - Wikipedia. Available from: [Link]

  • Ullmann condensation - Wikipedia. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]

  • Synthesis of 9‐Methyl‐11H‐pyrido[2,1‐b]quinazolin‐11‐one Using the Ullmann Condensation - ResearchGate. Available from: [Link]

  • Use of Pyridine as Cocatalyst for the Synthesis of 2-Carboxy- Substituted Diphenyl Ethers by Ullmann-Goldberg Condensation - ResearchGate. Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available from: [Link]

  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC. Available from: [Link]

  • Transition-Metal-Catalyzed Carboxylation - Encyclopedia.pub. Available from: [Link]

  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PubMed. Available from: [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available from: [Link]

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
  • US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl ... - Google Patents.

Sources

Side reactions to consider in the synthesis of 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid

[1]

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid Primary Synthetic Route: Friedel-Crafts Acylation of Anisole with Quinolinic Anhydride[1]

Executive Summary

This guide addresses the critical failure points in the synthesis of This compound . While the reaction of quinolinic anhydride with anisole (mediated by AlCl₃) is the industrial standard, it is plagued by three dominant side reactions: ether cleavage (demethylation) , regioisomerism , and decarboxylation .[1]

This document provides mechanistic insights and actionable protocols to mitigate these risks.

Module 1: The "Missing Methyl" (Demethylation)

User Question:

"My mass spectrum shows a parent ion at M-14 (14 units lower than expected), and the proton NMR shows a broad singlet around 10-11 ppm. Did I make the phenol instead of the anisole derivative?"

Technical Diagnosis:

Yes. You have synthesized 3-(4-Hydroxybenzoyl)pyridine-2-carboxylic acid. This is the most common side reaction when using Aluminum Chloride (AlCl₃) with methoxy-arenes. AlCl₃ is a strong Lewis acid that coordinates with the methoxy oxygen, facilitating nucleophilic attack (often by Cl⁻) on the methyl group, leading to cleavage of the ether bond.[1]

Root Cause Analysis:
  • Excess Lewis Acid: Using >3.0 equivalents of AlCl₃ increases the likelihood of coordination with the ether oxygen.

  • Temperature Overshoot: Demethylation of anisole by AlCl₃ becomes kinetically significant above 40°C.

  • Reaction Duration: Extended reflux times favor the thermodynamically stable phenoxide-aluminum complex.

Corrective Protocol:
  • Temperature Control: Perform the addition of anisole to the anhydride/AlCl₃ complex at 0°C to 5°C . Do not allow the reaction exotherm to exceed 25°C during the initial phase.

  • Quenching: Quench the reaction immediately upon consumption of the starting material (monitor via HPLC/TLC). Do not "soak" the reaction overnight.

  • Alternative Lewis Acids: If demethylation persists, consider switching to Titanium Tetrachloride (TiCl₄) or Tin Tetrachloride (SnCl₄) , which are softer Lewis acids and less prone to ether cleavage.[1]

Module 2: The "Twin Peak" Problem (Regioselectivity)

User Question:

"HPLC shows two peaks with identical mass (MW 257.24). I cannot separate them by crystallization. What is happening?"

Technical Diagnosis:

You have a mixture of Regioisomers. Quinolinic anhydride is asymmetric. Nucleophilic attack by anisole can occur at two distinct carbonyl sites:

  • Path A (Target): Attack at C3-carbonyl

    
    This compound .[1]
    
  • Path B (Impurity): Attack at C2-carbonyl

    
    2-(4-methoxybenzoyl)pyridine-3-carboxylic acid .[1]
    
Mechanistic Insight:

The regioselectivity is governed by the coordination of AlCl₃ to the pyridine nitrogen.

  • Free Pyridine: The nitrogen withdraws electron density, making the C2-carbonyl more electrophilic (closer to N).[1]

  • AlCl₃-Complexed Pyridine: The bulky AlCl₃ group at the nitrogen sterically hinders attack at the C2 position, favoring attack at the C3 position (your target).

Optimization Table: Controlling Regioselectivity
VariableCondition for Target (3-Benzoyl)Condition for Impurity (2-Benzoyl)Reason
Solvent Chlorobenzene / 1,2-DCE NitromethaneNon-polar solvents favor tight ion-pairing and steric control.[1]
Addition Order Add Anisole to (Anhydride + AlCl₃) Add AlCl₃ to (Anhydride + Anisole)Pre-complexing the anhydride ensures N-coordination before nucleophilic attack.
Temperature Low (<25°C) High (>60°C)Kinetic control favors the less sterically hindered transition state (C3 attack).

Module 3: Stability & Decarboxylation

User Question:

"I had a good yield after extraction, but after drying in the oven, the solid turned into a dark oil and the mass dropped. What happened?"

Technical Diagnosis:

Thermal Decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are inherently unstable. The electron-withdrawing nitrogen atom facilitates the loss of CO₂ to form the corresponding pyridine (3-(4-methoxybenzoyl)pyridine).

The "Zwitterion" Trap:

In neutral or slightly acidic media, the molecule exists as a zwitterion (NH⁺ / COO⁻).[1] This species is particularly prone to thermal decarboxylation because the protonated nitrogen acts as an electron sink, stabilizing the transition state for CO₂ loss.[1]

Handling Protocol:
  • Do NOT oven dry above 50°C. Use a vacuum desiccator at room temperature.

  • pH Management: Store the intermediate as the Sodium Salt (carboxylate) if possible. The anionic form is significantly more stable than the free acid.

  • Workup: Avoid prolonged exposure to strong acids (pH < 2) during workup. Adjust to pH 3-4 for precipitation, filter immediately, and dry under vacuum.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways leading to the Target, the Regioisomer, and the Demethylated side product.[1]

ReactionPathwaysQAQuinolinic Anhydride+ AnisoleComplexAcylium ComplexQA->Complex + AlCl3AlCl3AlCl3 CatalystTargetTARGET:3-(4-Methoxybenzoyl)pyridine-2-COOHComplex->Target Path A: C3 Attack(Steric Control)IsomerIMPURITY:2-(4-Methoxybenzoyl)pyridine-3-COOHComplex->Isomer Path B: C2 Attack(Electronic Control)PhenolSIDE REACTION:3-(4-Hydroxybenzoyl)pyridine-2-COOHTarget->Phenol Excess Heat/AlCl3(Ether Cleavage)DecarbDEGRADATION:3-(4-Methoxybenzoyl)pyridineTarget->Decarb Heat > 50°C(Decarboxylation)

Figure 1: Reaction landscape showing the divergence between the target molecule and critical impurities.[2]

Module 4: Experimental Protocol (Best Practice)

To minimize the side reactions described above, follow this optimized procedure:

  • Complexation: Suspend Quinolinic Anhydride (1.0 eq) in 1,2-Dichloroethane (DCE). Cool to 0°C.

  • Catalyst Addition: Add AlCl₃ (2.2 eq) portion-wise. Note: The solution will turn yellow/orange as the complex forms. Stir for 30 mins to ensure N-coordination.

  • Acylation: Add Anisole (1.1 eq) dropwise over 1 hour, maintaining internal temp < 10°C.

  • Reaction: Allow to warm to 20-25°C. Stir for 3-4 hours. Do not reflux.

  • Quench: Pour the reaction mixture into ice/HCl (conc). Vigorous stirring is required to break the Aluminum complex.

  • Isolation: Separate organic layer.[3][4] Extract aqueous layer with DCM.[3]

  • Purification: Extract the combined organics with 10% Na₂CO₃ (aq).

    • Why? The product (acid) goes into the water; unreacted anisole stays in the organic layer.

  • Precipitation: Carefully acidify the aqueous layer to pH 3-4 with acetic acid. Filter the white precipitate.

  • Drying: Vacuum dry at ambient temperature .

References

  • Regioselectivity in Friedel-Crafts Acylation

    • Reaction of Quinolinic Anhydride with Anisole. (2018).[5] Chemistry Stack Exchange. Available at: [Link]

  • Demethylation by Aluminum Chloride

    • Friedel–Crafts acylation of substituted anisole.[3][6][7] (2021).[4][7] Chemistry Stack Exchange. Available at: [Link]

  • Decarboxylation of Picolinic Acids

    • Meghrazi Ahadi, E., et al. (2021).[1] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Structure Verification

    • PubChem. 3-(Methoxycarbonyl)pyridine-2-carboxylic acid.[1][8][9] Available at: [Link][1]

Validation & Comparative

A Comparative Guide to Evaluating the Reproducibility of Biological Assays with 3-(4-Methoxybenzoyl)pyridine-2-carboxylic Acid as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the reproducibility of biological assays for a novel compound, using 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid as a case study. Given the absence of extensive public data on this specific molecule, we will proceed with a scientifically informed hypothesis based on its structural motifs. The presence of a methoxybenzoyl group, a feature found in known tubulin polymerization inhibitors, and a pyridine-2-carboxylic acid core, common in various biologically active compounds, suggests a potential role as an anticancer agent targeting microtubule dynamics.[1][2]

This document will therefore focus on establishing a robust and reproducible methodology to test this hypothesis, comparing the hypothetical performance of this compound with well-characterized microtubule-targeting agents.

Introduction to this compound: A Hypothetical Anticancer Candidate

This compound is a small molecule featuring a pyridine carboxylic acid scaffold linked to a methoxybenzoyl moiety. Pyridine carboxylic acid derivatives are known to exhibit a wide array of biological activities, including enzyme inhibition and antimicrobial effects.[1][3] The methoxybenzoyl group is a key pharmacophore in several natural and synthetic compounds with potent biological activities, including some that act as microtubule inhibitors.[2] For instance, the combretastatins, which are potent anticancer agents, feature a trimethoxyphenyl ring.[4][5] This structural similarity provides a strong rationale for investigating this compound as a potential inhibitor of tubulin polymerization, a critical process for cell division and a validated target for cancer therapy.[6]

The Crucial Role of Reproducibility in Preclinical Drug Discovery

Key Biological Assay: In Vitro Tubulin Polymerization Assay

The primary assay to test our hypothesis is the in vitro tubulin polymerization assay. This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[7][8] The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340-350 nm as tubulin monomers form microtubules.[9]

Detailed Experimental Protocol for In Vitro Tubulin Polymerization Assay

This protocol is designed to be a self-validating system by including appropriate controls and clear data analysis steps.

Materials:

  • Lyophilized tubulin (bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (100%)

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Controls: Paclitaxel (stabilizer), Colchicine (destabilizer) (dissolved in DMSO)

  • Vehicle Control: DMSO

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 1 mM GTP working solution in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound and positive controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compound, positive controls, or vehicle control to the appropriate wells.

    • Prepare the tubulin polymerization mix by combining the tubulin solution and GTP working solution.

    • Initiate the polymerization by adding 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for at least 60 minutes.[7]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the polymerization curve.

    • Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the vehicle control.

    • Determine the IC50 (for inhibitors) or EC50 (for enhancers) value for the test compound and controls by plotting the percentage of inhibition/enhancement against the compound concentration and fitting the data to a dose-response curve.

Ensuring Reproducibility in the Tubulin Polymerization Assay

Several factors can influence the reproducibility of this assay:

  • Tubulin Quality: The purity and activity of the tubulin are critical. It is essential to use highly purified tubulin and to handle it carefully to avoid denaturation.

  • Temperature Control: The polymerization of tubulin is highly temperature-dependent. Precise and stable temperature control of the microplate reader at 37°C is crucial.

  • Pipetting Accuracy: Accurate and consistent pipetting, especially of the tubulin solution and test compounds, is essential for reproducible results.

  • Control Compounds: The inclusion of well-characterized positive controls like paclitaxel and colchicine in every experiment is non-negotiable. These controls serve as a benchmark for assay performance and allow for normalization of data across different experiments.[10]

Comparative Analysis with Established Tubulin Inhibitors

To contextualize the potential activity of this compound, its performance should be compared with known tubulin-targeting agents.

CompoundMechanism of ActionExpected Effect on Tubulin PolymerizationReported IC50/EC50 (in vitro)
This compound Hypothesized: Tubulin Polymerization Inhibitor Hypothesized: Decrease in Vmax and polymer mass To be determined
Colchicine Tubulin Polymerization Inhibitor (destabilizer)[6]Decrease in Vmax and polymer mass~0.44 µM - 2.68 µM[11]
Paclitaxel (Taxol®) Tubulin Polymerization Enhancer (stabilizer)[6]Increase in Vmax and polymer massEC50 ~1.1 µM[12]
Combretastatin A-4 Tubulin Polymerization Inhibitor (destabilizer)[4]Decrease in Vmax and polymer mass~2.1 µM[11]
Vinblastine Tubulin Polymerization Inhibitor (destabilizer)[1][13]Decrease in Vmax and polymer mass~1-2 µmol[14]

Note: The IC50/EC50 values can vary depending on the specific assay conditions.

Visualizing the Mechanism: Signaling Pathway and Experimental Workflow

The Impact of Microtubule Disruption on the Cell Cycle

Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[2][15] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[1]

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 G2M_Arrest G2/M Arrest M->G2M_Arrest Checkpoint Activation Compound This compound Tubulin Tubulin Compound->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Spindle->M Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Compound Evaluation

A systematic workflow is essential for the comprehensive evaluation of a novel compound and to ensure the reproducibility of the findings.

experimental_workflow cluster_screening Primary Screening cluster_cellular Cellular Assays cluster_validation Mechanism Validation cluster_reproducibility Reproducibility Assessment In_Vitro_Tubulin_Assay In Vitro Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Tubulin_Assay->Cytotoxicity_Assay Active Compound Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence (Microtubule Staining) Cell_Cycle_Analysis->Immunofluorescence Western_Blot Western Blot (Cell Cycle Markers) Immunofluorescence->Western_Blot Independent_Experiments Multiple Independent Experiments Western_Blot->Independent_Experiments Inter_Lab_Validation Inter-Laboratory Validation (Optional) Independent_Experiments->Inter_Lab_Validation

Caption: A structured workflow for evaluating a novel tubulin polymerization inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive and reproducible strategy for the initial biological evaluation of this compound as a hypothetical anticancer agent. By focusing on a clear, mechanistically driven hypothesis and employing robust, well-controlled assays, researchers can generate reliable data to support further development. The principles of including stringent controls, detailed protocols, and comparative analysis with known standards are paramount for ensuring the scientific integrity and reproducibility of the findings. Future studies should aim to validate these in vitro findings in cellular models and eventually in vivo, following a similarly rigorous and reproducible experimental framework.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. PubMed. [Link]

  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. Journal of Genetic and Environmental Resources Conservation. [Link]

  • The Vinca Alkaloids. NCBI Bookshelf. [Link]

  • G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells. PMC. [Link]

  • Microtubule depolymerizing mechanisms of action of Vinca alkaloid: (1)... ResearchGate. [Link]

  • Do all the microtubule inhibitors act by arresting cell at G2-M? ResearchGate. [Link]

  • Mitotic inhibitor. Wikipedia. [Link]

  • Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors. PMC. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Inhibition of Microtubules and Cell Cycle Arrest by a New 1-Deaza-7,8-dihydropteridine Antitumor Drug, CI 980, and by Its Chiral Isomer, NSC 6138631. Cancer Research. [Link]

  • Microtubule Dynamics, Mitotic Arrest, and Apoptosis: Drug-Induced Differential Effects of βIII-Tubulin. AACR Journals. [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. MDPI. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. [Link]

  • Development of combretastatins as potent tubulin polymerization inhibitors. PubMed. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PMC. [Link]

  • Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. PMC. [Link]

  • Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

Sources

Safety Operating Guide

3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid Proper Disposal Procedures

Core Directive: Operational Autonomy & Safety First

This guide is structured not merely as a checklist, but as a risk-based operational protocol . In the absence of a universally standardized Safety Data Sheet (SDS) for every specific batch of this compound (CAS 116060-92-5), this protocol adopts a "Highest Probable Hazard" approach.

We derive our safety margins from the structural toxicology of pyridine-2-carboxylic acid (picolinic acid) and methoxybenzoyl moieties. This compound must be treated as a Corrosive/Irritant Organic Acid capable of causing serious eye damage and respiratory irritation.

Hazard Identification & Risk Assessment

Before disposal, you must validate the waste stream's chemical nature. This compound combines a pyridine ring (nitrogenous base potential) with a carboxylic acid (proton donor), making it zwitterionic but predominantly acidic in behavior.

GHS Classification (Derived from Analogs)
  • Signal Word: DANGER

  • Hazard Statements:

    • H318: Causes serious eye damage (High probability due to picolinic acid core).[1]

    • H315: Causes skin irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][4][5]

    • H302: Harmful if swallowed.[1][4][6][7]

Critical Incompatibilities
Incompatible ClassReaction Risk
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Fire/Explosion hazard. Pyridine rings can form unstable N-oxides.
Strong Bases (e.g., NaOH, KOH)Exothermic neutralization. May generate heat and aerosolize the powder.
Cyanides / Sulfides Acidic nature may liberate toxic HCN or H₂S gas if mixed.

Personal Protective Equipment (PPE) Matrix

Trust is built on self-protection. Do not handle this waste without the following barrier systems.

ZonePPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. The carboxylic acid moiety poses a risk of irreversible corneal opacity.
Dermal Double Nitrile Gloves (0.11 mm min.)Pyridine derivatives can penetrate standard latex. Double gloving provides a breakthrough time >480 min.
Respiratory N95 or P100 Respirator Required if handling dry powder outside a fume hood to prevent inhalation of irritant dusts.
Body Lab Coat (Buttoned) + Apron Standard protection against solid particulates and splashes.

Pre-Disposal Treatment & Segregation

Do NOT drain dispose. The pyridine ring is stable and toxic to aquatic microorganisms, resisting standard wastewater treatment degradation.

Step 1: Waste Characterization

Determine the physical state of your waste:

  • Solid Waste: Pure powder, filter cakes, or contaminated wipes.

  • Liquid Waste: Mother liquors or reaction solvents (e.g., DCM, Methanol, Ethyl Acetate).

Step 2: Segregation Workflow
  • Acidic Organic Waste: This compound belongs in the "Organic Acids" or "Halogen-Free Organic Solvents" stream.

  • Labeling: Clearly mark the container as "Hazardous Waste - Pyridine Derivative - Acidic" .

Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste (Powder/Crystals)
  • Containment: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Sealing: Ensure the lid has a Teflon (PTFE) liner to prevent organic vapor leaks.

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-seal bag to contain any exterior dust.

  • Tagging: Attach a hazardous waste tag listing "this compound" and "Irritant/Corrosive".

Protocol B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent waste container does not contain strong oxidizers.[7][8]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), it may be neutralized to pH 6-8 using a dilute Sodium Bicarbonate (

    
    ) solution before adding to the main organic waste drum, provided this is permitted by your facility's EH&S protocols. Caution:  This will generate 
    
    
    
    gas; allow to vent.
  • Solvent Stream: Pour into the Non-Halogenated Organic Solvent carboy (unless dissolved in DCM/Chloroform, then use Halogenated).

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone) and add rinsate to the waste container.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for safe disposal, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidPack Pack in Wide-Mouth HDPE Container IsSolid->SolidPack LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Labeling Label: 'Hazardous Waste - Pyridine Derivative' SolidPack->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, Acetone) LiquidCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling FinalDisposal Ship for High-Temp Incineration Labeling->FinalDisposal

Figure 1: Decision tree for the segregation and packaging of this compound waste.

Regulatory Compliance & Final Destruction

RCRA Classification (USA)

While this specific CAS is not a "Listed" waste (P or U list) by default, it exhibits characteristics of Ignitability (D001) (if in organic solvent) and potentially Corrosivity (D002) (if pH < 2).

  • Generator Status: You must characterize this as a "Hazardous Chemical Waste."

Ultimate Fate: Incineration

The only scientifically validated method for the destruction of pyridine rings is High-Temperature Incineration (Rotary Kiln) at >1000°C with secondary combustion.

  • Why? Pyridine rings are thermally stable. Low-temperature burning may release toxic nitrogen oxides (

    
    ) or unburnt pyridine volatiles.
    
  • Action: Contract a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors) who certifies incineration.

Emergency Procedures

  • Spill (Solid): Dampen with wet paper towels to prevent dust. Scoop into a bag. Clean area with soap and water.[2][3][5][7][9]

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use sawdust (fire hazard with oxidizers).

  • Eye Contact: Flush immediately for 15 minutes .[3][5][8][9][10] The carboxylic acid can cause rapid tissue damage; speed is critical.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11041121, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(4-Methoxybenzoyl)pyridine-2-carboxylic acid demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring that your critical work can proceed with the highest degree of safety.

While comprehensive toxicological data for this compound is not extensively published, its structure—containing a pyridine carboxylic acid moiety and an aromatic ketone—allows us to make expert inferences based on well-characterized analogous compounds. This principle of "control banding," where a conservative safety strategy is adopted based on structural alerts, forms the basis of this guide.

Hazard Assessment: An Evidence-Based Overview

The primary hazards associated with pyridine-based carboxylic acids and similar aromatic compounds are irritation to the skin, eyes, and respiratory system.[1][2] These compounds are typically fine crystalline solids, meaning the primary exposure risk comes from inhaling airborne particulates or direct contact with the powder.

Potential Hazard Description Primary Exposure Route Supporting Evidence from Analogous Compounds
Serious Eye Irritation Direct contact with dust can cause significant irritation, characterized by redness, watering, and itching. In some cases, it may lead to serious eye damage.[1][3][4]Airborne Dust, SplashesClassified as "Causes serious eye irritation" (H319) for 2,3-Pyridinedicarboxylic acid and Pyrimidine-2-carboxylic acid.[1]
Skin Irritation Prolonged or repeated contact can lead to skin irritation, including redness, itching, or blistering.[1][5]Direct ContactClassified as "Causes skin irritation" (H315) for several pyridine and pyrimidine derivatives.[1][2]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract, leading to coughing or shortness of breath.[1]Inhalation of DustClassified as "May cause respiratory irritation" (H335) for similar heterocyclic carboxylic acids.[1][6]
Harmful if Swallowed Ingestion may cause gastrointestinal irritation.[2][5]IngestionSome related compounds are classified as "Harmful if swallowed" (H302).[2][3]

Core Directive: Selecting Your Personal Protective Equipment

A multi-layered PPE strategy is mandatory to establish a reliable barrier against chemical exposure. The following recommendations are based on a risk assessment for handling this compound in its solid powder form under standard laboratory conditions.

Eye and Face Protection: The First Line of Defense

Your vision is irreplaceable. Protection against airborne particulates and accidental splashes is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times in the laboratory.[4][7] Safety glasses with side shields offer insufficient protection against fine dust that can circulate in the air.[8]

  • Enhanced Precaution: When handling larger quantities (typically >5g) or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a full-face shield should be worn in addition to chemical splash goggles.[8] This provides an extra layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of chemical exposure. The correct choice and use of gloves are critical.

  • Glove Material: Nitrile gloves are the standard recommendation for handling a wide range of organic chemicals.[9][10] They offer superior chemical resistance compared to latex gloves, which are often permeable to organic compounds and can cause allergic reactions.[11] Always consult a glove compatibility chart for specific solvents if used.

  • Glove Protocol: Never assume a glove provides indefinite protection. Inspect gloves for any signs of degradation or punctures before each use. If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove.[12] Contaminated gloves should be disposed of as chemical waste.[13] Remember to remove gloves before leaving the lab or touching common surfaces like doorknobs, keyboards, or phones to prevent cross-contamination.[8]

Body Protection: Shielding Against Contamination

Your clothing should provide a final barrier against accidental contact.

  • Laboratory Coat: A clean, flame-resistant or 100% cotton lab coat is mandatory.[11] It should be fully buttoned with the sleeves rolled down.

  • Personal Attire: Long pants and closed-toe shoes made of a non-porous material are required.[11][14] This ensures that all skin is covered, minimizing the potential for accidental exposure.

Respiratory Protection: Managing Inhalation Risks

Engineering controls are the preferred method for mitigating inhalation risks. However, in certain situations, respiratory protection is essential.

  • Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood to minimize dust generation and keep airborne concentrations low.[7][9]

  • When Respirators are Needed: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup or when handling bulk quantities outside of a hood), respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with N95, P95, or P100 particulate filters is necessary to prevent inhalation of the fine powder.[7]

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Configuration Start Start: Handling This compound Task Evaluate Task: - Quantity? - In Fume Hood? - Risk of Splash? Start->Task PPE_Standard Standard PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles Task->PPE_Standard Small Scale (<5g) In Fume Hood Low Splash Risk PPE_Enhanced Enhanced PPE: - Standard PPE + Face Shield Task->PPE_Enhanced Large Scale (>5g) or High Splash Risk PPE_Resp Full Precaution: - Enhanced PPE + NIOSH Respirator Task->PPE_Resp Spill Cleanup or No Fume Hood End End: Task Complete PPE_Standard->End Proceed with Task PPE_Enhanced->End Proceed with Task PPE_Resp->End Proceed with Task

Caption: PPE selection workflow for handling the target compound.

Procedural Guidance: Step-by-Step Protocols

Protocol 1: Donning and Doffing of PPE

The sequence is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hand (e.g., peeling one glove off with the other, then sliding a bare finger under the cuff of the remaining glove).

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Goggles/Face Shield: Remove eye and face protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[9]

Protocol 2: Safe Weighing and Handling

This protocol minimizes the generation of airborne dust.

  • Preparation: Ensure the chemical fume hood is on and operating correctly. Decontaminate the work surface.

  • Don PPE: Put on your Standard PPE (nitrile gloves, lab coat, chemical goggles).

  • Staging: Place the chemical container, a weigh boat, a spatula, and your receiving vessel inside the fume hood.

  • Transfer: Slowly open the container. Use the spatula to carefully transfer the required amount of solid to the weigh boat. Avoid any sudden movements that could create a dust cloud. Keep the container opening pointed away from your breathing zone.

  • Closure: Tightly close the main chemical container.[7]

  • Completion: Carefully add the weighed solid to your reaction vessel.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid waste container inside the fume hood.

  • Doff PPE: Remove PPE as described in Protocol 1.

Protocol 3: Small Spill Response

Immediate and correct action can prevent a minor incident from escalating.

  • Alert: Alert personnel in the immediate area.

  • Assess: If the spill is large or you feel unsafe, evacuate and contact your institution's safety officer.

  • Secure PPE: For a small, manageable solid spill, don Enhanced or Full Precaution PPE, including a respirator if dust is present.[1]

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[1]

  • Collect: Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable container for hazardous waste. Avoid creating dust clouds.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, water) and paper towels. Place all cleanup materials in the hazardous waste container.

  • Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.[3]

Disposal and Decontamination

All disposable PPE (gloves, wipes) that comes into contact with this compound must be considered contaminated. Dispose of these items in a designated hazardous waste container.[13] Do not discard them in the regular trash. Unused or waste chemical product must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[3][15]

By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with confidence and safety, ensuring the integrity of your research and the well-being of your team.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. [Link]

  • Bio-Strategy Pty Ltd. 2,6-Pyridinedicarboxylic acid Safety Data Sheet. [Link]

  • PubChem. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • JQ-9589. (2023, June 10). Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2025, September 10). Pyridine-2,3-dicarboxylic acid Safety Data Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.